1-(2-nitrobenzyl)pyrrolidine
Overview
Description
1-(2-nitrobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.105527694 g/mol and the complexity rating of the compound is 221. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Use in Synthetic Organic Chemistry
2-Nitrobenzyl derivatives, including compounds like 1-(2-nitrobenzyl)pyrrolidine, have been utilized as photolabile protecting groups in synthetic organic chemistry. For example, P3-1-(2-nitrophenylethyl)adenosine 5'-triphosphate, a 'caged ATP', was synthesized using a similar compound, demonstrating its utility in synthesizing complex biological molecules. This has implications for structural and kinetic studies in biological systems (McCray et al., 1980).
2. Biological and Medicinal Applications
Pyrrolidine compounds, including this compound, exhibit significant biological effects and have been used in medicine. These compounds are also applied in industrial sectors, such as dyes or agrochemical substances. The study of their chemistry is vital for advancements in both science and industry (Żmigrodzka et al., 2022).
3. Biomimetic Indicator for Alkylating Agents
4-(4-Nitrobenzyl)pyridine (NBP), a derivative of this compound, serves as a colorimetric indicator for various types of carcinogenic alkylating agents. It acts as a DNA model due to its reactivity similar to guanine in DNA. This property is utilized in toxicological screenings, detection of chemical warfare agents, and other chemical analyses (Provencher & Love, 2015).
4. Reactivity Studies in Organic Synthesis
Studies involving the reactivity of compounds like 1-(4-nitrobenzyl)pyrrolidine with other organic compounds are crucial for understanding their potential applications in organic synthesis. This includes investigations into nucleophilic substitutions, which are key reactions in the synthesis of complex organic molecules (Sparke et al., 2010).
5. Photochromic Properties
Research into the photochromic properties of 2-(2′,4′-dinitrobenzyl)-pyridine, a related compound, reveals insights into the behavior of nitrobenzyl derivatives under light exposure. These studies are relevant for applications in photophysics and photochemistry, which have implications in areas like material science and molecular electronics (Klemm et al., 1978).
6. Molecular Probes and Labels
Stable free radicals derived from pyrrolidine, like this compound, are used as molecular probes and labels in magnetic resonance spectroscopy and imaging. Their stability in biological systems makes them invaluable for biomedical research (Dobrynin et al., 2021)
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQNARFNHJRRLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295031 | |
Record name | 1-(2-nitrobenzyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55581-63-0 | |
Record name | NSC99362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-nitrobenzyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.